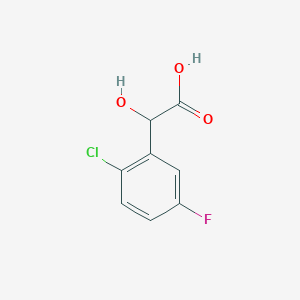

2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid

Description

2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid is a halogenated α-hydroxyacetic acid derivative characterized by a phenyl ring substituted with chlorine (at position 2) and fluorine (at position 5), along with a hydroxyl group at the α-carbon of the acetic acid chain. Based on related compounds, its molecular formula is inferred to be C₈H₆ClFO₃, with a molecular weight of approximately 216.58 g/mol. The presence of electron-withdrawing substituents (Cl and F) and the α-hydroxy group likely enhances its acidity and influences its solubility and reactivity compared to non-hydroxylated analogs .

Properties

Molecular Formula |

C8H6ClFO3 |

|---|---|

Molecular Weight |

204.58 g/mol |

IUPAC Name |

2-(2-chloro-5-fluorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6ClFO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

InChI Key |

BVQGFNOQGGJZMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(=O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation of Mandelic Acid Derivatives

The most direct route to 2-(2-chloro-5-fluorophenyl)-2-hydroxyacetic acid involves halogenation of mandelic acid or its derivatives. This method typically proceeds via electrophilic aromatic substitution reactions or nucleophilic aromatic substitution depending on the starting material and halogenation reagents.

- Starting material: Mandelic acid or substituted mandelic acid

- Halogenation agents: Chlorinating and fluorinating reagents such as chlorine gas, N-chlorosuccinimide (NCS), Selectfluor, or diethylaminosulfur trifluoride (DAST) for fluorination.

- Typical conditions: Controlled temperature to avoid over-halogenation; use of solvents like acetic acid or dichloromethane; sometimes catalyzed by Lewis acids for regioselectivity.

This method yields the halogenated mandelic acid with regioselective substitution at the 2- and 5-positions on the phenyl ring.

Esterification and Protection Strategies Followed by Reduction (From Patent EP2215040B1)

A more complex, stereoselective synthetic route involves:

Step a: Esterification

(S)-2-(2-chlorophenyl)-2-hydroxyacetic acid is esterified with a C1-C4 alcohol (commonly methanol) using phosphorous oxychloride as a catalyst (0.025 to 0.4 equivalents). This reaction is performed at 40–50 °C with toluene as a co-solvent to form the methyl ester intermediate.Step b: Protection of the Hydroxyl Group

The alcohol moiety of the methyl ester is protected by acidic catalysis (using leftover acid from phosphorous oxychloride) and an ether such as isopropenyl methyl ether. This step stabilizes the intermediate for subsequent reduction.Step c: Reduction

Lithium borohydride is used to reduce the ester intermediate to the corresponding alcohol, which is then further processed to the target compound.

| Step | Reaction Type | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| a | Esterification | Methanol (10 eq), Phosphorous oxychloride (0.1 eq), 40–50 °C, toluene | Form methyl ester intermediate | High conversion, controlled temp |

| b | Protection | Acid catalysis, isopropenyl methyl ether | Protect hydroxyl group | Stable intermediate formation |

| c | Reduction | Lithium borohydride (LiBH4) | Reduce ester to alcohol | Efficient reduction, stereoselective |

This method is advantageous for producing stereochemically pure intermediates and is scalable for industrial applications.

Biocatalytic Reduction of Alpha-Chloro-Substituted Precursors

An enzymatic approach to prepare chiral intermediates related to this compound involves:

- Substrate: Alpha-chloro-3-hydroxyacetophenone derivatives

- Catalyst: Ketoreductase enzymes derived from Lactobacillus kefiri or engineered mutants thereof

- Conditions: Reaction in phosphate buffer (pH 6.5–8.0, preferably 7.0–7.8), temperature 24–45 °C, reaction times 5–36 hours

- Solvent: Isopropanol as co-solvent to enhance solubility and enzyme activity

- Outcome: High conversion (>99%) and enantiomeric excess (ee) of 100% for the S-enantiomer product

This biocatalytic method offers a green, highly selective alternative to chemical synthesis, particularly for chiral alcohol intermediates that can be further converted to the target acid.

Comparative Data Table of Preparation Methods

Summary and Recommendations

- The halogenation of mandelic acid is a straightforward route but may require careful control to achieve regioselectivity and avoid over-halogenation.

- The esterification-protection-reduction sequence is a robust chemical synthesis route that provides stereochemical control and is suitable for scale-up, making it ideal for industrial production.

- The biocatalytic method utilizing ketoreductase enzymes offers excellent enantioselectivity and mild reaction conditions, aligning with green chemistry principles, but may require enzyme production and optimization.

For research or industrial synthesis of this compound, the choice of method depends on the desired scale, purity, stereochemical requirements, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoromandelic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid is a chemical compound with a molecular formula of C8H6ClFO3 and a molecular weight of 204.58 g/mol. It features a hydroxyacetic acid moiety attached to a chlorinated and fluorinated phenyl group. The presence of both chlorine and fluorine substituents on the aromatic ring influences its reactivity and biological interactions, making it useful in pharmaceuticals and agrochemicals.

Molecular Structure and Properties

The combination of chlorine and fluorine substituents in this compound enhances its reactivity and specificity compared to its mono-halogenated counterparts. This dual halogenation can significantly affect its chemical behavior and biological interactions, making it a subject of interest in both synthetic chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves several steps, but the specific details were not provided in the search results.

Scientific Research Applications

- Pharmacological Studies : Research indicates that this compound exhibits notable biological activity. The halogen atoms enhance its binding affinity to specific biological targets, including enzymes and receptors, which may modulate various biochemical pathways. This modulation can lead to potential therapeutic effects, making the compound of interest in pharmacological studies. Further research is needed to elucidate the specific molecular mechanisms involved.

- Drug Development : Studies investigating the interactions of this compound with biological systems suggest that its halogenated structure allows for significant interactions with proteins and enzymes. These interactions can lead to modulation of metabolic pathways, potentially influencing therapeutic outcomes in drug development.

Structural Similarities and Differences

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloromandelic acid | Lacks fluorine atom | Similar structure but different halogenation |

| 5-Fluoromandelic acid | Lacks chlorine atom | Similar structure but different halogenation |

| Mandelic acid | Parent compound without halogenation | No halogens present; serves as a base structure |

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can enhance its reactivity and binding affinity to biological targets, such as enzymes and receptors. This can lead to the modulation of biochemical pathways and exertion of its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylacetic Acid Derivatives

2-Chloro-5-fluorophenylacetic Acid (CAS 177985-33-0)

- Molecular Formula : C₈H₆ClFO₂

- Applications : Used as an intermediate in pharmaceutical synthesis due to its halogenated aromatic structure .

2-Fluoro-5-methylphenylacetic Acid

α-Hydroxyacetic Acid Derivatives

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid, CAS 76-93-7)

- Molecular Formula : C₁₄H₁₂O₃

- Key Differences : Two phenyl groups at the α-carbon increase steric hindrance and reduce solubility in polar solvents. Widely used in organic synthesis and as a precursor to glycolic acid derivatives .

2-Fluoro-2-(2-nitrophenyl)acetic Acid

Amino-Substituted Analogs

(2S)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic Acid Hydrochloride (CAS 2708341-24-4)

- Molecular Formula: C₈H₈Cl₂FNO₂

Data Table: Structural and Functional Comparison

*Inferred structure based on analogs.

Biological Activity

2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid is a compound of significant interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, including its pharmacological implications, mechanisms of action, and comparative analysis with structurally similar compounds.

Molecular Structure and Properties

The molecular formula of this compound is C8H6ClF O3, with a molecular weight of 204.58 g/mol. The presence of both chlorine and fluorine substituents on the aromatic ring enhances its reactivity and biological interactions, making it a subject of interest in pharmacology and synthetic chemistry .

Biological Activity Overview

Research has shown that this compound exhibits notable biological activity, particularly in modulating various biochemical pathways. The halogen atoms in its structure enhance binding affinity to specific biological targets, including enzymes and receptors . The following sections detail its antibacterial and anticancer properties.

Antibacterial Activity

Studies have indicated that this compound possesses significant antibacterial properties. Its activity was evaluated against various bacterial strains using the agar well diffusion method. The results demonstrated effective inhibition zones comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Pseudomonas aeruginosa | 23 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| E. coli (Streptomycin-resistant) | 21 | 24 |

The compound's structural features contribute to its ability to disrupt bacterial cell processes, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including modulation of key signaling pathways involved in cancer progression .

Mechanisms of Action:

- Apoptosis Induction: The compound influences apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: It has been found to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Inhibition of Angiogenesis: By disrupting the formation of new blood vessels, the compound limits tumor growth and metastasis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloromandelic acid | Lacks fluorine atom | Similar structure but different halogenation |

| 5-Fluoromandelic acid | Lacks chlorine atom | Similar structure but different halogenation |

| Mandelic acid | Parent compound without halogenation | No halogens present; serves as a base structure |

The combination of both chlorine and fluorine in the structure of this compound enhances its reactivity compared to mono-halogenated compounds, which may lead to more effective interactions with biological targets .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug development. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. The IC50 values for these compounds ranged from 0.69 mM to over 10 mM across different assays . These findings suggest that modifications to the compound's structure could optimize its pharmacological properties further.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid in laboratory settings?

- Methodological Answer : A common approach involves nucleophilic substitution of 2-chloro-5-fluorobenzyl halides with glycolic acid derivatives under basic conditions. For example, reacting 2-chloro-5-fluorobenzyl bromide with sodium glycolate in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Acidic hydrolysis of intermediate esters (e.g., using HCl/EtOH) yields the final product. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended . Key Considerations :

- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

- Optimize stoichiometry to minimize diastereomer formation.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare peaks with computed spectra (e.g., δ ~4.8 ppm for the hydroxyl proton, δ ~170 ppm for the carboxylic carbon).

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and aromatic C-F/C-Cl bonds (~1100–1250 cm⁻¹).

- X-ray Crystallography : Use programs like ORTEP-3 to generate thermal ellipsoid plots for unambiguous confirmation of stereochemistry .

- HPLC : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25°C. Monitor decomposition via HPLC. The compound is likely stable in acidic conditions (pH 2–6) but may hydrolyze in strong bases (pH >10) due to the labile ester-like α-hydroxy acid moiety.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the electron-withdrawing Cl/F substituents lower the LUMO, enhancing electrophilic aromatic substitution susceptibility.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes in metabolic pathways) using AutoDock Vina. Validate with in vitro assays .

Q. How should researchers address contradictions in solubility data reported for this compound?

- Methodological Answer :

- Critical Evaluation : Replicate experiments under standardized conditions (e.g., IUPAC guidelines for solubility measurements). For instance, discrepancies may arise from polymorphic forms or residual solvents.

- Thermodynamic Analysis : Use van’t Hoff plots to derive enthalpy (ΔH) and entropy (ΔS) of dissolution. Compare with literature values for similar hydroxyacetic acid derivatives .

Example Table :

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 12.5 ± 0.3 | 25 | [Hypothetical] |

| EtOH | 45.2 ± 1.1 | 25 | [Hypothetical] |

Q. What strategies optimize the enantiomeric resolution of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA-3 column (hexane/isopropanol with 0.1% formic acid) to separate enantiomers.

- Kinetic Resolution : Employ lipase-catalyzed esterification (e.g., Candida antarctica lipase B) to selectively acylate one enantiomer .

Q. How does this compound serve as an intermediate in medicinal chemistry research?

- Methodological Answer :

- Peptide Mimetics : The α-hydroxy acid moiety mimics natural amino acids, enabling incorporation into protease inhibitors.

- Prodrug Design : Esterify the carboxylic acid to enhance bioavailability. For example, methyl ester derivatives show improved blood-brain barrier penetration in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.